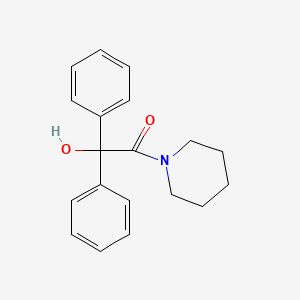

Piperidine, 1-(hydroxydiphenylacetyl)-

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2,2-diphenyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c21-18(20-14-8-3-9-15-20)19(22,16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,22H,3,8-9,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISULBDVNNGBTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406554 | |

| Record name | Piperidine, 1-(hydroxydiphenylacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33255-31-1 | |

| Record name | Piperidine, 1-(hydroxydiphenylacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Piperidine, 1 Hydroxydiphenylacetyl and Analogues

Strategies for N-Acylation of Piperidine (B6355638) Ring Systems

The core transformation in the synthesis of Piperidine, 1-(hydroxydiphenylacetyl)-, is the formation of an amide bond between the piperidine nitrogen and the carboxyl group of hydroxydiphenylacetic acid (also known as benzilic acid). This N-acylation is a cornerstone of organic synthesis, and various methods have been refined to achieve this linkage efficiently.

The direct reaction between a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, activation of the carboxylic acid is typically required.

One of the most classical and reliable methods for this transformation is the Schotten-Baumann reaction . website-files.comorganic-chemistry.orgwikipedia.org This procedure involves the conversion of the carboxylic acid (hydroxydiphenylacetic acid) into a more reactive derivative, typically an acyl chloride. This is achieved by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting hydroxydiphenylacetyl chloride is then reacted with piperidine. The reaction is conducted in a two-phase system, often with an organic solvent and an aqueous base (like sodium hydroxide), which serves to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. organic-chemistry.org The use of an aqueous base under biphasic conditions is a hallmark of Schotten-Baumann conditions. organic-chemistry.org

Alternatively, modern coupling reagents are widely employed to facilitate amide bond formation directly from the carboxylic acid without isolating the acyl chloride. researchgate.net These reagents activate the carboxyl group in situ, making it susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) are frequently used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by piperidine.

Phosphonium and Uronium/Guanidinium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HATU, and HBTU are known for their high efficiency and are often used in peptide synthesis. researchgate.net They convert the carboxylic acid into an activated ester, which subsequently reacts with the amine. researchgate.net The fundamental principle involves the reaction of an activated carboxylic acid with an amine to generate the amide. researchgate.net

Another approach involves the use of N-acylbenzotriazoles . Carboxylic acids can be converted into N-acylbenzotriazoles, which are stable yet reactive acylating agents. These intermediates can then efficiently acylate amines like piperidine to yield the desired amide product in very good yields. organic-chemistry.org

Achieving high yield and purity in the N-acylation of piperidine is contingent on the careful optimization of several reaction parameters. The choice of solvent, base, temperature, and catalyst can significantly impact the outcome.

For the Schotten-Baumann reaction , optimization often focuses on managing the reactivity of the acyl chloride and preventing side reactions, such as hydrolysis of the acyl chloride by the aqueous base. cam.ac.uk The use of continuous flow reactors has been shown to suppress this undesired hydrolysis, leading to improved yields compared to batch conditions. cam.ac.uk Bayesian optimization has been employed to systematically explore variables like electrophile choice, solvent, and flow rates to identify optimal conditions that maximize space-time-yield while minimizing the environmental impact (E-factor). cam.ac.uk

When using direct amidation methods , the reaction conditions can be tailored for efficiency. For instance, boric acid has been used as a simple, inexpensive, and effective catalyst for the direct amidation of carboxylic acids with amines. researchgate.netsciepub.com The proposed mechanism involves the in-situ formation of a mixed anhydride (B1165640) with boric acid, which acts as the acylating agent. sciepub.com Optimization studies for such catalytic systems involve screening the catalyst loading, temperature, and reaction time.

Below is a table summarizing the optimization of a generic direct amidation reaction, illustrating how different conditions can affect the product yield.

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| None | Neat | 120-125 | 2 | ~70 | mdpi.com |

| CAN (2 mol%) | Neat (Microwave) | 160-165 | 2 | >95 | mdpi.com |

| Boric Acid (10 mol%) | Toluene (Reflux) | 110 | 5-20 | ~90 | sciepub.com |

| None | CPME (Enzymatic) | 60 | 24 | >99 | nih.gov |

Stereoselective Synthesis Approaches for Piperidine Ring Systems and Analogues

The piperidine ring is a privileged scaffold in medicinal chemistry. digitellinc.com When substituents are present on the ring, stereoisomers arise, which can have vastly different biological activities. Therefore, developing synthetic routes that control the stereochemistry is of paramount importance.

To synthesize an enantiomerically pure version of a substituted piperidine analogue, one must start with or create a chiral piperidine ring. Numerous strategies have been developed for this purpose.

Chiral Auxiliaries: A common strategy involves the temporary incorporation of a chiral auxiliary, which directs the stereochemical outcome of a key reaction. For example, chiral non-racemic N-sulfinylimines, derived from commercially available aldehydes and (R)-2-methylpropane-2-sulfinamide (the Ellman auxiliary), can undergo stereoselective allylation to generate chiral homoallylic amines, which are precursors to piperidines. digitellinc.comusm.edu

Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild conditions. Bakers' yeast, for example, can reduce β-keto-piperidine dicarboxylates to the corresponding hydroxy esters with excellent diastereomeric excess (d.e. >99%) and enantiomeric excess (e.e. >97%). nottingham.ac.uk Transaminases can be used for the in-situ generation of cyclic imines, which then undergo organocatalyst-mediated Mannich reactions to yield chiral 2-substituted piperidines. rsc.org

Asymmetric Cyclization: Various catalytic asymmetric cyclization reactions have been developed. These include aza-Diels-Alder reactions, acs.org gold-catalyzed cyclization of N-homopropargyl amides, nih.gov and intramolecular hydroamination/cyclization cascades. nih.gov These methods build the chiral piperidine ring from acyclic precursors, installing stereocenters with high fidelity. For instance, a one-pot, four-component synthesis can produce highly substituted piperidines with control over five contiguous stereocenters. acs.org

Once a piperidine ring is formed, further functionalization can introduce additional stereocenters. Diastereoselective reactions are crucial for controlling the relative stereochemistry of these new centers in relation to existing ones.

Catalytic Cyclizations: Iron(III) chloride has been shown to catalyze the cyclization of certain allylic substrates to produce cis-2,6-disubstituted piperidines with high diastereoselectivity (up to 99:1 cis/trans). acs.org The high selectivity is attributed to a thermodynamic epimerization process that favors the more stable cis-isomer. acs.org

Mannich-Type Reactions: Inspired by biosynthesis, three-component vinylogous Mannich-type reactions can produce cyclized dihydropyridinone intermediates with excellent diastereoselectivity. scispace.com These intermediates are versatile precursors for building a variety of multi-substituted chiral piperidine compounds. scispace.com

Intramolecular Reactions: The intramolecular non-classical Corey–Chaykovsky ring-closing reaction of β-enaminoesters can generate bicyclic lactams, which are precursors to 4-hydroxy piperidines, creating two or three new stereogenic centers with high diastereoselectivity. nih.gov

The following table presents examples of diastereoselective syntheses of substituted piperidines, highlighting the high levels of stereocontrol achievable.

| Reaction Type | Catalyst/Reagent | Product | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Iron-Catalyzed Cyclization | FeCl₃·6H₂O | cis-2,6-Disubstituted Piperidine | 90:10 to 99:1 | acs.org |

| Vinylogous Mannich Reaction | Sc(OTf)₃ / Chiral Ligand | 2,3-Dihydropyridinone | Single Isomer | scispace.com |

| Corey–Chaykovsky Ring Closing | Sulfonium Salts | Zwitterionic Bicyclic Lactam | High | nih.gov |

| Four-Component "One-Pot" | Diphenylprolinol Silyl Ether | Polysubstituted Piperidine | Single Isomer | acs.org |

Green Chemistry Principles in the Synthesis of N-Acyl Piperidines

Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles to the synthesis of N-acyl piperidines aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Direct amidation of carboxylic acids with amines is inherently greener than traditional methods that require stoichiometric activating agents and generate significant waste. sciepub.com Several strategies have been developed to enhance the green credentials of this transformation:

Catalytic Methods: Using catalysts like boric acid researchgate.netsciepub.com or ceric ammonium nitrate (B79036) (CAN) mdpi.com in small quantities avoids the large amounts of byproducts associated with classical coupling reagents.

Solvent-Free and Alternative Solvents: Performing reactions under solvent-free ("neat") conditions, often with microwave assistance, can dramatically reduce solvent waste and shorten reaction times. mdpi.comrsc.org When a solvent is necessary, greener alternatives like cyclopentyl methyl ether (CPME) are preferred over traditional organic solvents. nih.gov

Biocatalysis: The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), for direct amide synthesis represents a highly sustainable approach. nih.gov These reactions proceed under mild conditions, often in green solvents, and can produce highly pure products with minimal need for purification. nih.gov This enzymatic methodology offers a route to synthesize pure amides with excellent yields and conversions. nih.gov

By integrating these advanced methodologies, the synthesis of Piperidine, 1-(hydroxydiphenylacetyl)- and its analogues can be achieved with high efficiency, stereocontrol, and environmental responsibility.

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of N-acylpiperidines often involves multi-step procedures with hazardous reagents and solvents, leading to significant waste generation. In contrast, modern approaches prioritize atom economy, the use of renewable resources, and the reduction of toxic byproducts.

A significant leap forward in the green synthesis of piperidine derivatives involves the integration of biocatalysis. Enzymes, operating under mild conditions in aqueous media, offer high selectivity and reduce the need for protecting groups. For the synthesis of hydroxylated piperidine precursors, biocatalytic C-H oxidation has emerged as a powerful tool. rug.nlnih.govchemicalbook.com This method utilizes enzymes like hydroxylases to introduce hydroxyl groups onto the piperidine ring with high regio- and stereoselectivity. chemicalbook.com

Another cornerstone of green synthesis is the utilization of alternative energy sources to drive reactions. Microwave-assisted and ultrasound-assisted syntheses have been shown to significantly reduce reaction times, improve yields, and often enable solvent-free conditions for the preparation of piperidine derivatives. nih.govnih.govnih.govgoogle.com For instance, the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to form quinoline (B57606) thiosemicarbazones endowed with a piperidine moiety has been efficiently achieved using microwave irradiation, resulting in excellent yields. nih.govgoogle.com Similarly, ultrasound has been effectively employed in the synthesis of various heterocyclic compounds based on the piperidine ring, promoting eco-friendly reaction conditions. mdpi.com

The direct catalytic amidation of carboxylic acids with amines represents a highly atom-economical route to amide bond formation, a key step in the synthesis of Piperidine, 1-(hydroxydiphenylacetyl)-. Recent research has focused on developing catalysts that can facilitate this transformation under mild and environmentally friendly conditions, avoiding the use of stoichiometric activating agents that generate wasteful byproducts. google.com

Catalyst Development and Solvent Selection

The choice of catalyst and solvent is paramount in developing sustainable synthetic processes. The ideal catalyst is highly efficient, selective, recyclable, and non-toxic. Similarly, green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources.

Catalyst Development:

Significant progress has been made in developing catalysts for the environmentally benign synthesis of piperidine analogs. These include:

Biocatalysts: Enzymes such as lipases (e.g., Candida antarctica lipase B), transaminases, and nitrile hydratases are increasingly used for key transformations. nih.govnih.gov Lipases, for instance, can catalyze the amidation of carboxylic acids in green solvents like cyclopentyl methyl ether with high conversion and yield. nih.gov Nitrile hydratases, combined with chemocatalysts like copper, enable the synthesis of amides from nitriles in aqueous systems. nih.gov

Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation and recyclability. For example, a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine (B1676169) has been used for the hydrogenation of pyridine (B92270) derivatives to piperidines in water. researchgate.net Sodium lauryl sulfate (B86663) (SLS) has been employed as a non-toxic, recyclable catalyst for the one-pot, multi-component synthesis of highly substituted piperidines in water at room temperature. youtube.com

Organocatalysts: Metal-free organocatalysts are an attractive alternative to potentially toxic metal catalysts. Guanidine-amide catalysts have been investigated for aza-Henry reactions in the synthesis of functionalized piperidines. rug.nl

The following table provides a summary of various catalytic systems used in the synthesis of piperidine derivatives and related amide bond formations, highlighting their green credentials.

| Catalyst Type | Specific Catalyst | Reaction Type | Solvent | Key Advantages |

| Biocatalyst | Candida antarctica Lipase B (CALB) | Amidation | Cyclopentyl methyl ether | Green solvent, high yield, no additives |

| Biocatalyst | Nitrile Hydratase / Copper | Amide Synthesis | Water/iPrOH | Aqueous medium, high functional group tolerance |

| Heterogeneous | Cobalt on Titanium Nanoparticles | Pyridine Hydrogenation | Water | Recyclable, acid-free, aqueous solvent |

| Heterogeneous | Sodium Lauryl Sulfate (SLS) | Multi-component Piperidine Synthesis | Water | Non-toxic, recyclable, room temperature |

| Organocatalyst | Guanidine-Amide | Aza-Henry Reaction | Toluene | Metal-free, high stereoselectivity |

Solvent Selection:

The move away from volatile and toxic organic solvents is a central tenet of green chemistry. For the synthesis of Piperidine, 1-(hydroxydiphenylacetyl)- and its analogs, several environmentally benign solvent systems have been explored:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for many green chemical transformations. The use of water as a solvent has been demonstrated in the iridium-catalyzed stereoselective synthesis of substituted piperidines and in the SLS-catalyzed multi-component synthesis of piperidines. nih.govresearchgate.netyoutube.com

Ethanol (B145695): Derived from renewable resources, ethanol is a greener alternative to many traditional organic solvents. It has been shown to be an effective solvent in the synthesis of substituted piperidines.

Cyclopentyl Methyl Ether (CPME): This solvent is considered a greener alternative to solvents like THF and dichloromethane (B109758) due to its lower toxicity and easier recycling. It has been successfully used in the lipase-catalyzed amidation of carboxylic acids. nih.gov

Ionic Liquids (ILs): With their low vapor pressure and high thermal stability, ionic liquids are considered potential green solvents. Their application in the enzymatic polymerization to form poly(ester amide)s has been demonstrated.

Solvent-free Conditions: Whenever possible, conducting reactions without a solvent is the most environmentally friendly option. Microwave and ultrasound-assisted syntheses often allow for solvent-free conditions, significantly reducing waste. nih.gov

The table below outlines the impact of solvent choice on the synthesis of piperidine derivatives, based on available research findings.

| Solvent | Reaction Type | Key Findings |

| Water | Iridium-catalyzed amination | Prevents racemization of enantioenriched substrates. nih.govresearchgate.net |

| Ethanol | Synthesis of substituted piperidines | Effective green solvent. |

| Cyclopentyl Methyl Ether | Lipase-catalyzed amidation | Greener and safer alternative to conventional organic solvents. nih.gov |

| Ionic Liquids | Enzymatic polymerization | Can enhance the sustainability of the process, though may affect molecular weight. |

| Solvent-free | Microwave-assisted synthesis | Reduces reaction times and environmental impact. nih.gov |

Comprehensive Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the structural elucidation of intricate molecular architectures. Techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and vibrational spectroscopy (Infrared and Raman) offer complementary information, culminating in a complete and detailed molecular portrait.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, it is possible to map the entire covalent framework of a molecule and probe its stereochemistry.

The ¹H and ¹³C NMR spectra of Piperidine (B6355638), 1-(hydroxydiphenylacetyl)- are predicted to exhibit characteristic signals corresponding to its three distinct structural motifs: the piperidine ring, the diphenylacetyl group, and the tertiary hydroxyl group.

In the ¹H NMR spectrum, the protons of the two phenyl groups are expected to appear in the aromatic region, typically between δ 7.2 and 7.6 ppm. The piperidine ring protons would present more complex, overlapping signals in the aliphatic region (δ 1.5–3.7 ppm). The protons on the carbons adjacent to the nitrogen (C2' and C6') are deshielded by the amide bond and would resonate further downfield compared to the other ring protons (C3', C4', C5'). The hydroxyl proton (-OH) is expected to appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides a count of unique carbon environments. Key signals would include the amide carbonyl carbon (C=O) around 170-175 ppm, the quaternary carbon bearing the hydroxyl and phenyl groups (Cα) around 75-85 ppm, and the aromatic carbons between 125-145 ppm. The aliphatic carbons of the piperidine ring would appear in the upfield region, with the carbons adjacent to the nitrogen (C2', C6') resonating around 45-50 ppm due to the influence of the nitrogen atom.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Piperidine, 1-(hydroxydiphenylacetyl)- (Note: These are typical, illustrative values based on analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~173 |

| Cα-OH | - | ~80 |

| Phenyl C (quaternary) | - | ~142 |

| Phenyl C-H | ~7.3-7.5 | ~127-129 |

| Piperidine C2'/C6' | ~3.5-3.7 | ~47 |

| Piperidine C3'/C5' | ~1.6-1.8 | ~26 |

| Piperidine C4' | ~1.5-1.7 | ~24 |

| -OH | Variable (e.g., ~5.0) | - |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding network. hmdb.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. For Piperidine, 1-(hydroxydiphenylacetyl)-, COSY would show correlations between adjacent protons in the piperidine ring (e.g., H2'↔H3', H3'↔H4', etc.), confirming the ring structure. It would also show correlations between adjacent protons on the phenyl rings. rsc.orgyoutube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Correlation): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the direct assignment of each carbon atom that bears protons. For instance, the proton signal at ~3.6 ppm would correlate with the carbon signal at ~47 ppm, assigning them to the C2'/C6' positions of the piperidine ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for piecing together molecular fragments by identifying longer-range (typically two- or three-bond) ¹H-¹³C correlations. columbia.edu Key correlations for this molecule would include the link between the piperidine ring and the acetyl group, specifically a correlation from the C2'/C6' protons to the amide carbonyl carbon (C=O). Correlations from the phenyl protons to the quaternary Cα would also be expected, confirming the diphenylacetyl moiety. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For the piperidine ring, NOESY is instrumental in confirming its conformation. In a chair conformation, strong cross-peaks would be observed between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions), which are spatially close. researchgate.net

The multiplicity (splitting pattern) of signals in a high-resolution ¹H NMR spectrum is due to spin-spin coupling between neighboring protons. The magnitude of the coupling constant (J-value, measured in Hz) is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus curve. miamioh.edu

In the case of the piperidine ring, which is expected to adopt a stable chair conformation, the analysis of vicinal (³JHH) coupling constants is critical. nih.gov

Large coupling constants (³J ≈ 10–13 Hz) are indicative of a trans-diaxial relationship between two adjacent protons.

Small coupling constants (³J ≈ 2–5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship.

By carefully analyzing the splitting patterns of the piperidine protons, one can determine the relative orientation (axial or equatorial) of each proton, thus confirming the chair conformation of the ring. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition. For Piperidine, 1-(hydroxydiphenylacetyl)- (C₁₉H₂₁NO₂), HRMS would confirm the molecular formula by matching the experimentally observed mass to the calculated exact mass.

Electron Ionization (EI) is a common technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. libretexts.org Key fragmentation pathways for N-acyl piperidines often involve α-cleavage at the amide bond. researchgate.net

Interactive Table 2: Predicted HRMS Fragments for Piperidine, 1-(hydroxydiphenylacetyl)-

| Proposed Fragment | Chemical Formula | Predicted m/z | Description |

| [M]⁺ | [C₁₉H₂₁NO₂]⁺ | 295.1572 | Molecular Ion |

| [M-OH]⁺ | [C₁₉H₂₀NO]⁺ | 278.1545 | Loss of hydroxyl radical |

| Fragment A | [C₈H₅O]⁺ | 105.0340 | Benzoyl cation, from cleavage and rearrangement |

| Fragment B | [C₁₄H₁₁O]⁺ | 195.0810 | Diphenylketene radical cation, from α-cleavage |

| Fragment C | [C₅H₁₀N]⁺ | 84.0813 | Piperidinyl cation, from α-cleavage |

| Fragment D | [C₇H₇]⁺ | 91.0548 | Tropylium ion, characteristic of benzyl (B1604629) groups |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com Specific functional groups absorb light at characteristic frequencies, making these methods excellent for identifying the types of bonds present. youtube.com

For Piperidine, 1-(hydroxydiphenylacetyl)-, the spectra would be dominated by vibrations from the amide, hydroxyl, phenyl, and piperidine groups.

O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding. everscience.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear as strong bands just below 3000 cm⁻¹. mdpi.com

C=O Stretch (Amide I band): A very strong, sharp absorption in the IR spectrum between 1630-1680 cm⁻¹ is a definitive indicator of the tertiary amide carbonyl group. researchgate.net

C=C Stretches: Aromatic ring stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond of the tertiary amide is expected in the 1150-1250 cm⁻¹ region.

Interactive Table 3: Characteristic Vibrational Frequencies for Piperidine, 1-(hydroxydiphenylacetyl)-

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H stretch | Tertiary Alcohol | 3200-3600 | Strong, Broad |

| C-H stretch | Aromatic | 3000-3100 | Medium to Weak |

| C-H stretch | Aliphatic (Piperidine) | 2850-2960 | Strong |

| C=O stretch (Amide I) | Tertiary Amide | 1630-1680 | Very Strong |

| C=C stretch | Aromatic Ring | 1450-1600 | Medium to Strong |

| C-N stretch | Tertiary Amide | 1150-1250 | Medium |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed Conformational Analysis of the Piperidine Ring and N-Acyl Moiety

The piperidine ring is not a static, planar structure but a flexible six-membered heterocycle that undergoes rapid conformational changes in solution. The most significant of these is the ring inversion, a process where one chair conformation flips into another, interconverting axial and equatorial substituents. For the parent piperidine, this process has a relatively low energy barrier.

Saturated six-membered rings predominantly adopt a low-energy chair conformation to minimize angular and torsional strain. nih.govrsc.org This is the expected ground-state conformation for the piperidine ring in Piperidine, 1-(hydroxydiphenylacetyl)-. In this conformation, substituents can occupy either axial or equatorial positions.

The N-substitution with the large hydroxydiphenylacetyl group is the single most important factor governing the ring's conformational preference. The planarity imposed by the amide bond creates a phenomenon known as pseudoallylic strain, which influences the orientation of substituents on the ring. nih.gov While the target molecule is unsubstituted on the piperidine ring itself, the sheer size of the N-acyl group creates significant steric interactions with the axial hydrogens at the C2 and C6 positions of the piperidine ring.

To alleviate this steric clash, the molecule may adopt alternative, higher-energy conformations such as the boat or, more commonly, the twist-boat conformation. Computational and database studies have shown that while the chair form is thermodynamically favored, the twist-boat conformation can be significantly populated for N-acylpiperidines, particularly when stabilized by other factors like protein-ligand interactions or severe steric crowding. nih.gov Analysis of N-acylpiperidine structures in the Protein Data Bank (PDB) reveals that approximately 23% adopt a twist-boat conformation. nih.gov In highly substituted or sterically hindered piperidine derivatives, the boat conformation has been observed as the preferred structure in both X-ray analysis and DFT studies. researchgate.netresearchgate.net Therefore, for Piperidine, 1-(hydroxydiphenylacetyl)-, an equilibrium between the chair and a non-chair (likely twist-boat) conformation is probable.

The hydroxydiphenylacetyl group possesses two key rotational dynamics: rotation about the N-C(O) amide bond and rotation of the two phenyl rings.

Amide Bond Rotation: Due to the partial double bond character of the C-N amide bond, rotation is significantly restricted. This restriction gives rise to conformational isomers known as rotamers (or E/Z isomers). The energy barrier for this rotation is substantial, often allowing for the observation of distinct species by NMR spectroscopy at room temperature. Computational studies on analogous N-benzhydrylformamides, which also feature a diphenylmethyl group on the nitrogen, calculated the rotational barrier of the formyl group to be between 20-23 kcal/mol (approx. 84-96 kJ/mol). mdpi.com A similarly high barrier is expected for Piperidine, 1-(hydroxydiphenylacetyl)-, leading to a slow interconversion between its amide rotamers on the NMR timescale.

Phenyl Group Rotation: The two phenyl rings attached to the same carbon atom are also subject to hindered rotation due to steric clashes with each other and with the rest of the molecule. Studies on related systems show that such rotations have significant energy barriers. For instance, in ortho-substituted N-benzhydrylformamides, the calculated rotational barrier for the aryl fragment can be as high as 9.8 kcal/mol. mdpi.com This suggests that the phenyl groups in the title compound are not freely rotating, but likely adopt a preferred, staggered conformation to minimize steric strain, resembling the blades of a propeller.

The conformation of Piperidine, 1-(hydroxydiphenylacetyl)- is heavily influenced by specific intramolecular interactions.

Intramolecular Hydrogen Bonding: The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) within the N-acyl moiety creates the perfect geometry for the formation of a strong intramolecular hydrogen bond (IMHB). The interaction would occur between the hydroxyl proton and the carbonyl oxygen, forming a stable pseudo-six-membered ring. Such IMHBs are known to have a profound effect on molecular conformation, locking the molecule into a more rigid structure. nih.govnih.govresearchgate.net This hydrogen bond would severely restrict the rotation of the hydroxydiphenylacetyl group, favoring the conformer where the O-H and C=O groups are syn-planar.

Steric Effects: As previously mentioned, steric repulsion is a dominant force in this molecule. The primary steric interactions are:

Between the two bulky phenyl groups.

Between the phenyl groups and the piperidine ring, specifically the axial hydrogens at the C2 and C6 positions.

These repulsive forces dictate the preferred orientation (torsion angle) of the entire N-acyl group with respect to the plane of the piperidine ring and are a key driving force for the potential adoption of non-chair conformations. nih.gov

X-ray Crystallography for Solid-State Structural Determination

While specific X-ray diffraction data for Piperidine, 1-(hydroxydiphenylacetyl)- were not found in the surveyed literature, analysis of closely related N-acylpiperidine structures provides valuable insight into the expected solid-state geometry. X-ray crystallography gives precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid crystal lattice. nih.gov

In the absence of a specific crystal structure for the title compound, the following tables present representative data from the crystal structure of a related complex N-acylpiperidine, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, to illustrate typical geometric parameters. nih.gov

It is expected that for Piperidine, 1-(hydroxydiphenylacetyl)-, the N-C(O) bond would exhibit a length intermediate between a pure single and double bond, confirming amide resonance. The nitrogen atom would likely have a bond angle sum approaching 360°, indicating a trigonal planar or very shallow pyramidal geometry. nih.gov The torsion angles within the piperidine ring would define its specific conformation, which in the solid state could be a chair or a distorted/twist-boat form depending on crystal packing forces and the intramolecular interactions described above. researchgate.net

Representative Bond Lengths (from a related N-acylpiperidine)

| Bond | Typical Length (Å) | Description |

|---|---|---|

| N-C(ring) | ~1.47 | Piperidine Nitrogen to Ring Carbon |

| C-C(ring) | ~1.52 - 1.54 | Carbon-Carbon within the piperidine ring |

| N-C(O) | ~1.35 | Amide bond showing partial double bond character |

| C=O | ~1.23 | Carbonyl double bond |

Representative Bond Angles (from a related N-acylpiperidine)

| Angle | Typical Value (°) | Description |

|---|---|---|

| C-N-C(ring) | ~112 - 115 | Angle within the piperidine ring at Nitrogen |

| C-C-C(ring) | ~110 - 112 | Angle within the piperidine ring at Carbon |

| C(ring)-N-C(O) | ~120 - 125 | Angle defining the orientation of the acyl group |

| N-C(O)-C | ~118 - 120 | Angle at the carbonyl carbon |

Representative Torsion Angles (from a related N-acylpiperidine)

| Torsion Angle | Typical Value (°) | Description |

|---|---|---|

| C-N-C-C(ring) | ±55 to ±60 | Defines the chair conformation of the piperidine ring |

| C(ring)-N-C(O)-C | ~0 or ~180 | Defines the planarity and rotamer of the amide bond |

Intermolecular Interactions in the Crystal Lattice

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific data on the crystal structure and intermolecular interactions of Piperidine, 1-(hydroxydiphenylacetyl)-. While the crystal structures of numerous piperidine derivatives have been characterized, allowing for a general understanding of the types of intermolecular forces that might be present, a detailed analysis for the specific compound of interest is not possible without its determined crystal lattice.

Generally, the crystal packing of piperidine-containing molecules is dictated by a variety of weak intermolecular forces. These can include:

Hydrogen Bonding: The presence of a hydroxyl (-OH) group and an amide carbonyl (C=O) group in "Piperidine, 1-(hydroxydiphenylacetyl)-" suggests the high probability of hydrogen bond formation in the solid state. The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the carbonyl group can act as a hydrogen bond acceptor. This could lead to the formation of chains or more complex networks of molecules.

C-H···O and C-H···π Interactions: Weak hydrogen bonds involving carbon as a donor atom are also common in stabilizing crystal structures. In the case of this compound, interactions between the C-H bonds of the piperidine and phenyl rings with the oxygen atoms or the π-systems of the phenyl rings of adjacent molecules would be expected.

To provide a detailed and accurate description of the intermolecular interactions, experimental determination of the crystal structure via techniques such as X-ray crystallography would be necessary. This would provide precise information on bond distances, angles, and the spatial arrangement of molecules within the crystal lattice, allowing for a thorough analysis of the non-covalent interactions.

Theoretical and Computational Chemistry Approaches to Piperidine, 1 Hydroxydiphenylacetyl

Quantum Chemical Investigations

Quantum chemical calculations, primarily based on density functional theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of "Piperidine, 1-(hydroxydiphenylacetyl)-".

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. For piperidine (B6355638) derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents. nih.govmdpi.com Theoretical studies on similar piperidine-containing compounds have utilized DFT calculations to determine these orbital energies and predict their reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface displays areas of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.govresearchgate.net For "Piperidine, 1-(hydroxydiphenylacetyl)-", the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their nucleophilic character. In contrast, the hydrogen atoms would exhibit positive potential. researchgate.net

Interactive Data Table: Calculated Electronic Properties of a Piperidine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -0.26751 |

| LUMO Energy | -0.18094 |

| HOMO-LUMO Energy Gap | 0.08657 |

Note: The data presented is for a representative piperidine derivative and serves as an illustrative example of the types of parameters obtained from quantum chemical calculations. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These indices include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution. A higher value suggests greater stability.

Global Electrophilicity Index (ω): Measures the propensity of a molecule to accept electrons.

Quantum chemical methods can be employed to calculate various thermochemical properties, such as enthalpy, entropy, and Gibbs free energy. researchgate.net These calculations are crucial for understanding the thermodynamics of conformational changes and predicting the relative stability of different conformers.

The conformational energy landscape of a molecule describes the potential energy as a function of its geometric parameters. nih.govresearchgate.netnih.gov For flexible molecules like "Piperidine, 1-(hydroxydiphenylacetyl)-", which possesses multiple rotatable bonds, the conformational landscape can be complex with several local energy minima. nih.govnih.gov Computational methods can identify these stable conformers and the energy barriers separating them, providing a comprehensive picture of the molecule's dynamic behavior. researchgate.net

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of "Piperidine, 1-(hydroxydiphenylacetyl)-", complementing the static picture provided by quantum chemical calculations.

Due to the flexibility of the piperidine ring and the side chain, "Piperidine, 1-(hydroxydiphenylacetyl)-" can adopt numerous conformations. Conformational search algorithms are employed to systematically explore the vast conformational space and identify low-energy structures. semanticscholar.org These methods, often based on molecular mechanics force fields, can locate various local minima on the potential energy surface. nih.gov Subsequent geometry optimization using more accurate quantum mechanical methods can then be used to refine the structures and energies of these conformers to determine the global minimum energy structure, which represents the most stable conformation of the molecule. researchgate.net

Molecular dynamics (MD) simulations provide a powerful means to study the time-dependent behavior of a molecule, including its conformational dynamics and flexibility. researchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations can generate a trajectory that describes how the molecule's structure evolves over time. mdpi.com

For "Piperidine, 1-(hydroxydiphenylacetyl)-", MD simulations can be used to:

Sample a wide range of conformations: This allows for a more comprehensive exploration of the conformational landscape than static methods alone. nih.gov

Analyze molecular flexibility: By monitoring fluctuations in atomic positions and dihedral angles over the course of the simulation, regions of high and low flexibility within the molecule can be identified.

Study intermolecular interactions: MD simulations can model the interactions of the molecule with its environment, such as a solvent or a biological receptor.

The insights gained from MD simulations are valuable for understanding how the conformational preferences and flexibility of "Piperidine, 1-(hydroxydiphenylacetyl)-" might influence its physical and chemical properties. researchgate.netresearchgate.net

Computational Analysis of Protein-Ligand Interactions (e.g., Binding Modes, Interaction Fingerprints)

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. For piperidine derivatives, the protonated piperidine nitrogen often forms a key ionic interaction or a hydrogen bond with acidic residues, such as aspartate or glutamate (B1630785), in the binding pocket. The diphenylacetyl moiety of the compound would likely engage in hydrophobic and π-stacking interactions with aromatic and aliphatic residues of the protein target.

Interaction fingerprints are a way to summarize the binding mode by cataloging the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and specific amino acid residues. A hypothetical interaction fingerprint for Piperidine, 1-(hydroxydiphenylacetyl)- might include:

Ionic/Hydrogen Bond: With a key acidic residue via the piperidine nitrogen.

Hydrophobic Interactions: Involving the diphenyl groups and hydrophobic pockets within the receptor.

π-π Stacking: Between the phenyl rings and aromatic residues like tyrosine, phenylalanine, or tryptophan.

MD simulations can further refine the docked pose, providing a dynamic view of the protein-ligand complex over time and helping to assess the stability of the predicted binding mode and key interactions.

Structure-Activity Relationship (SAR) and Drug Design Principles (Computational Aspects)

Computational methods are integral to understanding the structure-activity relationships of a series of compounds and for guiding the design of new, more potent molecules.

Ligand-Based Pharmacophore Modeling for Piperidine Scaffolds

Ligand-based pharmacophore modeling is a computational strategy used when the 3D structure of the biological target is unknown. researcher.life It involves identifying the essential chemical features (pharmacophore) that a molecule must possess to bind to its target, based on a set of known active compounds. For piperidine scaffolds, a typical pharmacophore model might include features such as:

A positive ionizable feature: Corresponding to the basic nitrogen atom of the piperidine ring.

One or more hydrophobic/aromatic regions: Representing bulky, non-polar groups attached to the piperidine core.

Hydrogen bond donors/acceptors: Depending on the substituents.

These models serve as 3D queries for virtual screening of compound databases to identify new molecules with the desired features that are likely to be active.

Table 1: Common Pharmacophoric Features of Piperidine Scaffolds

| Feature | Description | Potential Role in Binding |

| Positive Ionizable | Typically the protonated piperidine nitrogen. | Forms ionic interactions or hydrogen bonds with negatively charged residues. |

| Hydrophobic | Aromatic or aliphatic groups. | Engages in van der Waals and hydrophobic interactions within the binding pocket. |

| Aromatic Ring | Phenyl or other aromatic systems. | Participates in π-π stacking or cation-π interactions. |

| Hydrogen Bond Donor | Groups like -OH or -NH. | Forms hydrogen bonds with acceptor groups on the protein. |

| Hydrogen Bond Acceptor | Groups like carbonyl oxygen. | Forms hydrogen bonds with donor groups on the protein. |

Fragment-Based Drug Design (FBDD) Approaches with Piperidine, 1-(hydroxydiphenylacetyl)- as a Lead Fragment

Fragment-based drug design (FBDD) is a strategy that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. nih.govnih.gov These fragments are then grown, linked, or merged to create a more potent lead compound.

The piperidine ring is a common and valuable scaffold in FBDD due to its 3D structure and its prevalence in known drugs. nih.govrsc.orgnih.gov If Piperidine, 1-(hydroxydiphenylacetyl)- were to be used as a lead fragment, computational approaches would be employed to guide its optimization. For instance, the diphenylacetyl moiety could be considered a fragment that provides key hydrophobic interactions, while the piperidine acts as a versatile scaffold for further modifications.

Computational methods in FBDD would involve:

Docking of smaller fragments: To explore the binding site and identify key interaction "hotspots".

In silico fragment growing: Computationally adding chemical groups to the initial fragment to improve its binding affinity and other properties.

Fragment linking or merging: Virtually connecting two or more fragments that bind to adjacent sites to design a larger, more potent molecule.

The goal is to leverage the initial binding information from the fragment to build a larger molecule with optimized interactions and drug-like properties.

Virtual Screening Methodologies for Identifying Analogues with Modified Interaction Profiles

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org If the goal were to find analogues of Piperidine, 1-(hydroxydiphenylacetyl)- with modified interaction profiles, several VS methodologies could be employed.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, molecular docking can be used to screen large compound databases. wikipedia.org The screening would search for molecules that fit the binding site and form favorable interactions. To find analogues with modified profiles, one could, for example, search for compounds that form an additional hydrogen bond or occupy a sub-pocket that the original compound does not.

Ligand-Based Virtual Screening (LBVS): In the absence of a protein structure, a pharmacophore model based on Piperidine, 1-(hydroxydiphenylacetyl)- or a series of active analogues could be used. mdpi.com This model would then be used to search databases for molecules that match the key pharmacophoric features. Similarity searching, using the 2D or 3D structure of the lead compound as a query, is another common LBVS method to find structurally similar molecules that may have different interaction patterns. wikipedia.org

The hits from virtual screening are then typically prioritized based on their predicted binding affinity, interaction patterns, and other computed properties before being selected for experimental testing.

Table 2: Comparison of Virtual Screening Methodologies

| Methodology | Basis | Requirements | Outcome |

| Structure-Based Virtual Screening (SBVS) | Docking of compounds into the 3D structure of the target protein. | Known 3D structure of the protein target. | A ranked list of compounds based on predicted binding affinity and pose. |

| Ligand-Based Virtual Screening (LBVS) | Comparison of candidate molecules to a known active ligand or a pharmacophore model. | A set of known active ligands; no protein structure required. | A set of molecules that are structurally or pharmacophorically similar to the active compounds. |

Mechanistic Organic Chemistry and Reactivity of Piperidine, 1 Hydroxydiphenylacetyl

Chemical Reactivity of the Hydroxyl Group in the Diphenylacetyl Moiety

The tertiary benzylic alcohol of the hydroxydiphenylacetyl group is a central point for chemical modification. Its reactivity is influenced by the steric hindrance from the two phenyl groups and the stability of the potential tertiary carbocation intermediate.

Esterification and Etherification Reactions for Derivatization

The tertiary hydroxyl group can undergo esterification and etherification, though often requiring specific conditions to overcome steric hindrance.

Esterification: The formation of esters from this tertiary alcohol typically proceeds via activation of either the alcohol or the carboxylic acid. Direct esterification with a carboxylic acid under standard Fischer conditions is generally inefficient for tertiary alcohols due to steric hindrance and the propensity for elimination. More effective methods involve the reaction with more reactive acylating agents. For instance, reaction with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base can yield the corresponding ester. The general preparation of such esters involves reacting reactive derivatives of acids, such as their halides or anhydrides, with the alcohol. nih.gov

Etherification: Ether synthesis also requires specific strategies. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be challenging due to the steric bulk around the hydroxyl group, which can favor elimination over substitution. Acid-catalyzed methods, proceeding through a tertiary carbocation intermediate, can be employed. The reaction of the alcohol with another alcohol in the presence of a Brønsted acid can lead to ether formation. researchgate.net

| Reaction Type | Reagents | General Conditions | Product Type |

| Esterification | Acid Chloride/Anhydride, Pyridine (B92270) | Anhydrous solvent, Room Temp. to gentle heating | Tertiary Ester |

| Etherification | HBF₄·OEt₂, Alcohol | Inert solvent (e.g., CH₂Cl₂) | Tertiary Ether |

| Azidation | TMSN₃, HBF₄·OEt₂ | Dichloromethane (B109758), Room Temp. | Tertiary Azide researchgate.net |

This table presents plausible reaction conditions for the derivatization of the tertiary alcohol based on established methods for similar structures.

Reactivity of the Amide Linkage at the Piperidine (B6355638) Nitrogen

The N-(hydroxydiphenylacetyl) group is a tertiary amide. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which imparts significant stability and planarity to the C-N bond, making it less reactive than other carbonyl derivatives.

Hydrolysis Mechanisms and Stability Studies

Amides are the least reactive of the carboxylic acid derivatives and require relatively harsh conditions, such as prolonged heating with strong acids or bases, to undergo hydrolysis. chemistrysteps.combham.ac.uk

Acid-Catalyzed Hydrolysis: This reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. youtube.com Water then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Proton transfers follow, leading to the formation of a good leaving group (piperidine), which is expelled. Under acidic conditions, the liberated piperidine is immediately protonated to form a piperidinium (B107235) salt, rendering the reaction irreversible. youtube.comchemguide.co.uk The final products are benzilic acid and the piperidinium salt. byjus.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step to form a tetrahedral intermediate. chemistrysteps.com The expulsion of the piperidinide anion is an unfavorable step because it is a very strong base. The reaction is driven forward by heating and using a high concentration of the base. An irreversible deprotonation of the initially formed carboxylic acid by the strong base helps to shift the equilibrium towards the products, yielding a carboxylate salt and piperidine. chemistrysteps.combham.ac.uk

N-Deprotection and Re-functionalization Strategies

Cleavage of the robust amide bond, effectively deprotecting the piperidine nitrogen, requires potent reducing agents or specific catalytic systems. This N-deacylation allows for subsequent re-functionalization of the piperidine nitrogen.

Reductive Cleavage: Strong reducing agents can cleave the amide bond. Diborane (B₂H₆), for example, is a classic reagent for the reduction of amides, including tertiary amides, to the corresponding amines. acs.org More modern methods offer higher chemoselectivity. For instance, samarium(II) iodide (SmI₂) in the presence of an amine and water can reduce tertiary amides to the corresponding alcohols via selective C-N bond cleavage, which in this case would yield diphenyl(piperidin-1-yl)methanol. acs.orgnih.gov Other protocols focus on recovering the amine. Reductive cleavage using excess zinc in aqueous hydrochloric acid has been shown to be effective for cleaving picolinic amides to afford the corresponding amines. researchgate.net Various transition-metal-free catalytic protocols using hydrosilanes can also achieve selective C-N bond cleavage. organic-chemistry.org

| Reaction Type | Reagents | General Conditions | Products |

| Amide Reduction (to Amine) | Diborane (B₂H₆) | Anhydrous THF | 1,1-Diphenyl-2-(piperidin-1-yl)ethanol acs.org |

| Reductive C-N Cleavage (to Alcohol) | SmI₂/Amine/H₂O | THF, Room Temp. | Benzilic alcohol and Piperidine acs.orgnih.gov |

| Reductive C-N Cleavage (to Amine) | Zn, HCl(aq) | Room Temperature | Benzilic acid and Piperidine researchgate.net |

This table summarizes potential N-deacylation strategies based on modern amide cleavage methods.

Reactions Involving the Piperidine Ring System

The saturated piperidine ring itself can undergo functionalization, although the presence of the N-acyl group significantly influences its reactivity. The N-acyl group is electron-withdrawing, which deactivates the α-protons (C2/C6) towards certain types of reactions like oxidation.

C-H Functionalization: Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for structural diversification. The site of functionalization (C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the nitrogen substituent. researchgate.netnih.gov For N-acyl piperidines, rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes can be directed to specific positions. While the C2 position is electronically activated, steric hindrance can be a factor. The C4 position can become accessible if steric shielding at C2 is significant. researchgate.net Functionalization at the C3 position is often more challenging due to electronic deactivation by the inductive effect of the amide nitrogen and may require indirect approaches. researchgate.netnih.gov α-Lithiation followed by trapping with an electrophile is another established method for functionalizing the C2 position of N-protected piperidines. nih.govmdpi.com

Oxidation to Lactams: The piperidine ring can be oxidized at the carbon adjacent to the nitrogen atom (the C2 position) to form a lactam (a cyclic amide). Reactions of N-acyl piperidines with systems like iron(II)-hydrogen peroxide or molecular oxygen in the presence of an iron complex can yield the corresponding piperidin-2-ones. researchgate.net The N-acyl group is crucial for this transformation, which likely proceeds through the formation of an N-acyliminium ion intermediate. nih.gov Anodic methoxylation is another method to generate a precursor to an N-acyliminium ion, enabling the introduction of nucleophiles at the 2-position. nih.gov

| Reaction Type | Reagents/Catalyst | Target Position | Product Type |

| C-H Functionalization | Rhodium Carbene Catalyst | C2, C3, or C4 | Substituted Piperidine Derivative researchgate.netnih.gov |

| α-Lithiation | s-BuLi, Electrophile (E⁺) | C2 | 2-Substituted Piperidine Derivative nih.gov |

| Oxidation to Lactam | Fe(II)/H₂O₂ | C2 | Piperidin-2-one derivative researchgate.net |

| Anodic Methoxylation | Electrolysis in MeOH | C2 | 2-Methoxy-N-acylpiperidine nih.gov |

This table outlines key reactions for modifying the piperidine ring system in N-acylated structures.

Functionalization of Peripheral Positions of the Piperidine Ring (e.g., C-2, C-3, C-4)

The direct functionalization of C-H bonds on a piperidine ring is a powerful strategy for synthesizing derivatives. The position of this functionalization (C-2, C-3, or C-4) is dictated by a combination of electronic and steric factors, which are heavily influenced by the substituent on the nitrogen atom. researchgate.net

For N-substituted piperidines, the C-2 position is electronically activated due to the ability of the nitrogen atom to stabilize a developing positive charge during C-H insertion reactions. researchgate.net Conversely, the C-3 position is electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen. The C-4 position is less affected by this inductive deactivation and is sterically the most accessible. researchgate.net

In the context of compounds structurally related to Piperidine, 1-(hydroxydiphenylacetyl)-, research into the site-selective functionalization of piperidine derivatives provides significant insights. A key study by Davies et al. on the synthesis of positional analogues of methylphenidate demonstrated that the N-substituent and the choice of catalyst are determinant factors for regioselectivity. nih.gov

C-4 Functionalization:

The most relevant finding for the reactivity of Piperidine, 1-(hydroxydiphenylacetyl)- comes from studies on N-α-oxoarylacetyl-piperidines. This class of compounds, which features a ketone at the benzylic position instead of a hydroxyl group, has been shown to direct C-H functionalization specifically to the C-4 position. nih.gov When N-α-oxoarylacetyl-piperidines were treated with a donor/acceptor carbene in the presence of a specific rhodium catalyst, Rh₂(S-2-Cl-5-BrTPCP)₄, the reaction yielded 4-substituted analogues. nih.gov The rationale is that the steric bulk of the catalyst and the N-acyl group can override the electronic preference for C-2 insertion, making the sterically more accessible C-4 position the favored site of reaction. researchgate.net Given the structural similarity, it is plausible that Piperidine, 1-(hydroxydiphenylacetyl)- would follow a similar reactivity pattern, favoring functionalization at the C-4 position under appropriate catalytic conditions.

C-2 and C-3 Functionalization:

While C-4 functionalization is documented for closely related structures, achieving functionalization at the C-2 and C-3 positions of a piperidine ring bearing a bulky N-hydroxydiphenylacetyl group presents distinct challenges.

C-2 Functionalization: For other N-acyl groups like N-Boc or N-brosyl, C-2 functionalization is achieved using different rhodium catalysts (e.g., Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄). nih.gov However, the immense steric hindrance posed by the diphenylmethyl moiety in Piperidine, 1-(hydroxydiphenylacetyl)- would likely make the C-2 position significantly less accessible to an incoming reagent, even if it is electronically favored. researchgate.net

C-3 Functionalization: Direct C-H functionalization at the C-3 position is inherently difficult due to electronic deactivation from the adjacent nitrogen atom. researchgate.net For other piperidine derivatives, this has been accomplished through indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by a reductive ring-opening of the cyclopropane (B1198618) intermediate. nih.gov Applying such a multi-step sequence to a substrate already containing the complex hydroxydiphenylacetyl group would require careful consideration of reaction compatibility.

The table below summarizes the factors influencing the site-selectivity of C-H functionalization on the piperidine ring based on general principles and findings from related N-acylpiperidines. researchgate.netnih.gov

| Position | Electronic Effect | Steric Hindrance (General) | Controlling Factors for Functionalization |

| C-2 | Activated | High | Electronically preferred, but sterically hindered. Requires specific catalysts to overcome steric bulk. |

| C-3 | Deactivated | Medium | Electronically disfavored. Typically requires indirect synthetic strategies. |

| C-4 | Minimally Affected | Low | Sterically most accessible. Favored when steric factors dominate, often controlled by bulky N-substituents and catalysts. |

Ring-Opening or Ring-Expansion Reactions (if applicable)

The chemical literature does not prominently feature ring-opening or ring-expansion reactions specifically for Piperidine, 1-(hydroxydiphenylacetyl)-. The stability of the N-acyl piperidine ring generally requires specific conditions or activating groups to facilitate such transformations.

Ring-Opening Reactions:

Ring-opening of N-acylpiperidines is not a common reaction under standard conditions. More specialized strategies, often involving photochemistry or strong reagents, are required. For instance, a photomediated ring contraction (a form of ring rearrangement rather than simple opening) has been reported for α-acylated piperidines bearing other N-substituents (like arylsulfonyl or benzoyl groups), leading to cyclopentane (B165970) derivatives. nih.gov Another approach involves the silver-mediated deconstructive bromination of N-benzoyl piperidines, which proceeds through an acyclic intermediate. nih.gov The applicability of these specific methods to Piperidine, 1-(hydroxydiphenylacetyl)- has not been reported.

Ring-Expansion Reactions:

Similarly, ring-expansion reactions starting from a substituted piperidine are synthetically challenging and require specific methodologies. These often involve the formation of bicyclic intermediates, such as azetidinium ions, which can then be opened by nucleophiles to yield a larger ring system like an azocane. researchgate.net Another strategy involves palladium-catalyzed allylic amine rearrangements of 2-alkenyl piperidines to access seven- or eight-membered rings. researchgate.net There are no documented examples of these specific ring-expansion protocols being applied to Piperidine, 1-(hydroxydiphenylacetyl)-. The synthesis of piperidines via ring-expansion of smaller rings, such as from substituted cyclopentenes through an oxidative cleavage and reductive amination sequence, is a more common transformation. researchgate.netnih.gov

Exploration of Biological Target Interaction Mechanisms Excluding Clinical/toxicological Outcomes

In Vitro Receptor Binding Affinity and Selectivity Profiling

The affinity and selectivity of a compound for its biological targets are fundamental determinants of its pharmacological profile. For piperidine (B6355638) derivatives, these properties have been extensively characterized for several receptor families, notably sigma and histamine (B1213489) receptors.

The piperidine moiety is a common structural feature in ligands that exhibit affinity for both sigma (σ) and histamine receptors. unisi.it The protonated form of the piperidine nitrogen is often crucial for forming key interactions, such as a salt bridge with acidic residues like glutamate (B1630785) (Glu) in the binding pocket of the σ1 receptor. nih.gov

Sigma Receptors: Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular chaperone proteins that modulate the function of other proteins. nih.gov The σ1 receptor, in particular, is implicated in a variety of cellular processes. nih.gov The piperidine scaffold is a key element for dual affinity at histamine H3 and σ1 receptors. unisi.itnih.gov Studies on various piperidine derivatives have shown a wide range of binding affinities. For instance, replacing a piperazine (B1678402) ring with a piperidine moiety can dramatically increase σ1 receptor affinity. unisi.it In some series of compounds, N-methyl piperidine derivatives have demonstrated strong to moderate affinity for the σ1 receptor, with Ki values ranging from 0.54 to 108 nM. unict.it The nature of the substituents on the piperidine ring and elsewhere on the molecule significantly influences both affinity and selectivity between the σ1 and σ2 subtypes. nih.govnih.gov For example, the presence of a bulky N-carbazolyl moiety can lead to a drastic drop in σ1 affinity while maintaining notable σ2 affinity. nih.gov

| Compound Type | Receptor Subtype | Binding Affinity (Ki) | Reference |

| 4-Pyridylpiperidine derivative | σ1 Receptor | 3.3 nM | nih.gov |

| Aniline derivative of piperidine | σ1 Receptor | 4.8 nM | nih.gov |

| N-Methyl piperidine derivative | σ1 Receptor | 0.54 nM | unict.it |

| 4-Pyridylpiperidine derivative | σ2 Receptor | 4 nM | nih.gov |

| Biphenyl derivative with piperidine | σ2 Receptor | 11.3 (σ2/σ1 ratio) | nih.gov |

| Piperidine-based cyanoguanidine | Histamine H1 Receptor | pKB 8.61 | mdpi.com |

| Tricyclic piperazine derivative | Histamine H1 Receptor | pKi 8.7 | nih.gov |

| Fluspidine (spiro-piperidine) | σ1 Receptor | Ki = 2.3 nM | rsc.org |

In modern drug discovery, the optimization of lead compounds is guided by various metrics that relate binding potency to the physicochemical properties of the molecule. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two such critical parameters. core.ac.uk

Ligand Efficiency (LE): This metric normalizes the binding affinity of a compound for its target by its size (typically the number of heavy, non-hydrogen atoms). It is calculated as the binding free energy per heavy atom. nih.gov LE helps in identifying smaller molecules that have a higher binding energy per atom, which can be a good starting point for further optimization.

Lipophilic Ligand Efficiency (LLE or LipE): This metric assesses the balance between potency and lipophilicity (logP). It is generally calculated as pKi (or pIC50) - logP. youtube.com A higher LLE value is desirable, as it indicates that the compound achieves high potency without excessive lipophilicity, which can be associated with poor pharmacokinetic properties. A typical LLE for a drug candidate is around 3 or higher. youtube.com

For piperidine-containing compounds, these metrics are valuable in guiding the optimization process. For example, in a series of benzophenone-type P-glycoprotein inhibitors, a 4-hydroxy-4-phenyl-piperidine analogue showed a favorable LLE value, highlighting the importance of this moiety for biological activity. nih.gov The calculation of LE and LLE for a series of compounds can help in selecting candidates that are more likely to have favorable downstream properties. core.ac.uknih.gov

Table 2: Ligand Efficiency Metrics Note: This table provides a general overview of the metrics. Specific values for "Piperidine, 1-(hydroxydiphenylacetyl)-" would require experimental data for pKi, logP, and heavy atom count.

| Metric | Formula | Desired Value | Significance in Optimization | Reference |

| Ligand Efficiency (LE) | -2.303 * RT * log(Ki) / Heavy Atom Count | > 0.3 | Identifies potent binders relative to their size. | nih.gov |

| Lipophilic Ligand Efficiency (LLE) | pKi - logP | > 3-5 | Balances potency and lipophilicity to guide towards drug-like candidates. | youtube.com |

Enzyme Inhibition Mechanisms and Kinetics

Beyond receptor binding, piperidine-containing compounds are known to interact with and inhibit various enzymes. A prominent example is their interaction with acetylcholinesterase.

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit. Several piperidine-containing compounds are potent AChE inhibitors. nih.govnih.gov The inhibition of AChE by these compounds is often of a mixed type, meaning they can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net The piperidine moiety can play a crucial role in binding to the active site of AChE. The active site of AChE is located at the bottom of a deep and narrow gorge, which contains a catalytic triad (B1167595) and a peripheral anionic site (PAS). Piperidine derivatives can interact with both of these sites. The nitrogen atom of the piperidine ring can interact with the PAS, while other parts of the molecule can form interactions within the catalytic site. nih.gov The potency of inhibition is often in the nanomolar range, with some compounds showing high selectivity for AChE over the related enzyme butyrylcholinesterase (BChE). nih.govnih.gov

While the prompt mentions dihydrofolate reductase, the provided search results did not yield specific information on the interaction of "Piperidine, 1-(hydroxydiphenylacetyl)-" with this enzyme.

The development of potent and selective enzyme inhibitors often relies on structure-guided design, where the three-dimensional structure of the target enzyme is used to design molecules that fit optimally into the active site. For AChE, the availability of crystal structures has enabled the rational design of inhibitors. nih.gov Structure-activity relationship (SAR) studies of piperidine-based AChE inhibitors have revealed key structural features that contribute to high potency. For example, in a series of 1-benzyl-4-substituted piperidine derivatives, the nature of the substituent at the 4-position was found to be critical for potent anti-AChE activity. nih.govacs.org By understanding the interactions between the inhibitor and the amino acid residues in the active site gorge of AChE, medicinal chemists can modify the structure of the lead compound to enhance binding affinity and selectivity. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery.

Mechanistic Insights into Cellular Pathway Modulation

The interaction of piperidine-containing compounds with their primary targets, such as receptors and enzymes, initiates a cascade of intracellular events that modulate cellular pathways.

Piperidine and its derivatives have been shown to influence several key signaling pathways. For instance, some piperidine-containing compounds can induce apoptosis in cancer cells by modulating pathways such as NF-κB and PI3K/Akt. nih.gov The activation of caspase-3 and caspase-9, key executioners of apoptosis, has also been observed. nih.gov

In the context of neuromodulation, ligands for sigma receptors, which often contain a piperidine scaffold, can influence neurochemical pathways. nih.gov For example, sigma ligands can affect dopamine (B1211576) metabolism and the release of hormones like prolactin. nih.gov Furthermore, there is evidence of a functional interaction between sigma receptors and NMDA receptors, suggesting a role in modulating glutamatergic neurotransmission. nih.gov

The activation of muscarinic acetylcholine receptors, for which some piperidine derivatives may have affinity, can trigger various downstream signaling cascades. nih.gov For instance, M1 muscarinic receptor activation can lead to the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β) and a reduction in β-amyloid peptide levels. mdpi.com These receptors signal through G-proteins, with M1, M3, and M5 subtypes typically coupling to Gq/11 to activate phospholipase C, and M2 and M4 subtypes coupling to Gi/o to inhibit adenylyl cyclase. nih.gov

Investigation of Cellular Targets at a Molecular Level

While the precise molecular target of "Piperidine, 1-(hydroxydiphenylacetyl)-" is a subject of ongoing investigation, research on structurally related N-substituted piperidine derivatives provides significant insights into its potential cellular interactions. The broad biological activities observed for this class of compounds, including antimicrobial and anticancer effects, suggest that they may interact with multiple cellular components. europeanreview.org

Computational and in vitro studies on similar piperidine-containing molecules have identified several potential viral protein targets. For instance, molecular docking studies have explored the inhibitory potential of piperidine derivatives against the main protease (Mpro) of SARS-CoV-2. nih.govnih.gov Mpro is a crucial enzyme for viral replication, and its inhibition can halt the viral life cycle. europeanreview.orgnews-medical.netresearchgate.net Docking analyses of piperidine derivatives have shown potential binding within the active site of Mpro, suggesting a possible mechanism of action. nih.gov

Furthermore, derivatives of N-benzyl piperidine have been identified as inhibitors of the influenza A virus hemagglutinin (HA). ub.eduresearchgate.net HA is a surface glycoprotein (B1211001) essential for viral entry into host cells, specifically mediating the fusion of viral and endosomal membranes. researchgate.net Certain piperidine compounds are thought to interact with the HA2 subunit, which is critical for the fusion process. ub.edu

In the context of Human Immunodeficiency Virus (HIV), some piperidine derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.govnih.gov HIV reverse transcriptase is a key enzyme that converts the viral RNA genome into DNA, a necessary step for integration into the host genome. mdpi.com NNRTIs bind to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that inhibits its function. mdpi.com

The potential for piperidine derivatives to act as ion channel modulators is another area of investigation. nih.govnih.govresearchgate.net Viral ion channels, or viroporins, are involved in various stages of the viral life cycle, including entry, replication, and release. huji.ac.ilmdpi.com

Table 1: Potential Molecular Targets for Piperidine Derivatives

| Virus Family | Potential Target Protein | Function of Target | Reference |

|---|---|---|---|

| Coronaviridae | Main Protease (Mpro) | Polyprotein processing | europeanreview.orgnih.govnews-medical.netresearchgate.net |